

GDC-9545 (Giredestrant): A Technical Overview of Initial Clinical Trial Results

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Compound of Interest

Compound Name: GDC-9545

Cat. No.: B1574615

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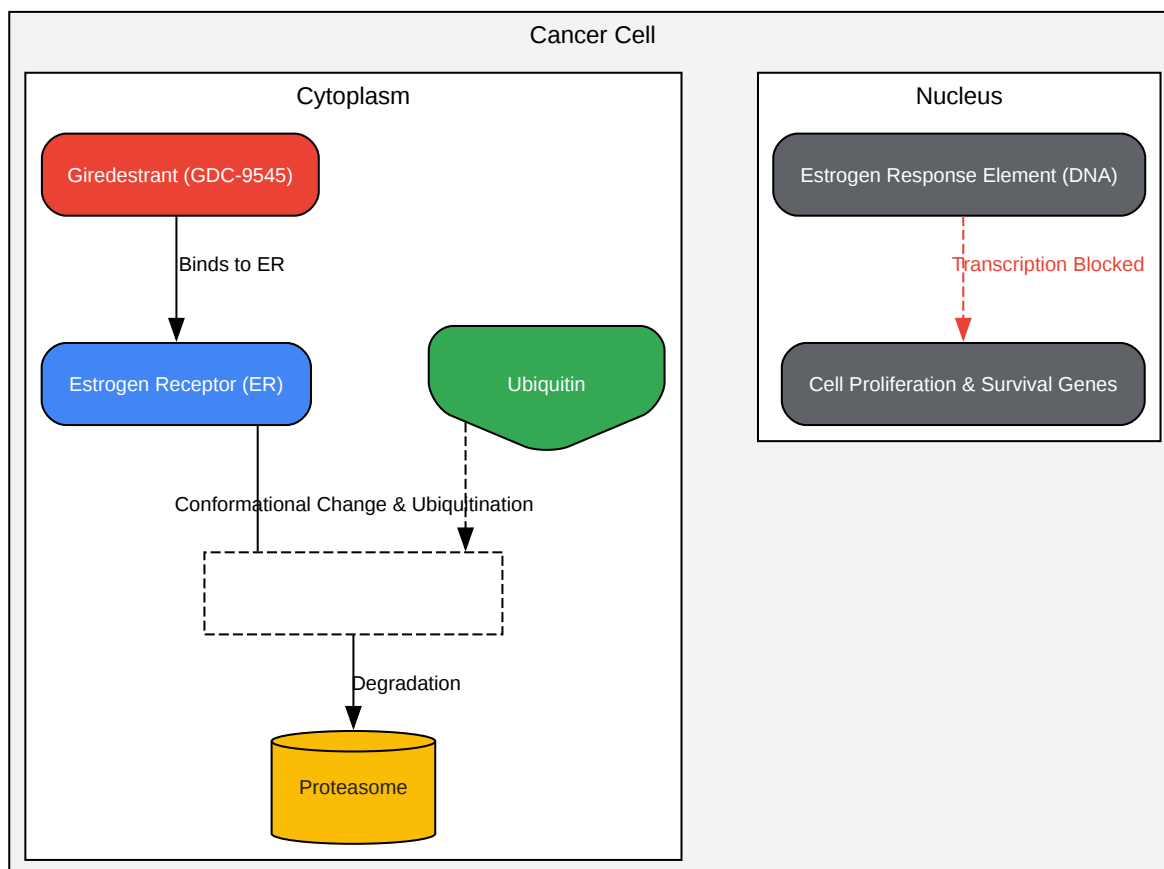
For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-9545, also known as giredestrant, is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, giredestrant functions by binding to the estrogen receptor, inducing a conformational change that leads to its proteasome-mediated degradation.[1][3] This mechanism of action aims to completely abrogate ER signaling, a key driver of tumor growth in ER+ breast cancers.[1][4] Giredestrant has demonstrated activity against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that can confer resistance to other endocrine therapies.[1] This document provides a comprehensive technical summary of the initial clinical trial results for **GDC-9545**, focusing on quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: Estrogen Receptor Degradation

Giredestrant is designed to bind to the ligand-binding domain of the estrogen receptor. This interaction induces a conformational change in the receptor protein, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of the estrogen receptor prevents its translocation to the nucleus, binding to estrogen response elements on DNA, and subsequent transcription of genes involved in cell proliferation and survival.



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Mechanism of action of Giredestrant (**GDC-9545**).

Clinical Trial Data

Phase Ia/b GO39932 Study (NCT03332797)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics, and preliminary efficacy of giredestrant as a single agent and in combination with palbociclib in patients with ER+, HER2-negative locally advanced or metastatic breast cancer.^{[5][6][7]}

- Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast cancer who had received ≤ 2 prior therapies in the metastatic setting and had derived clinical benefit from prior endocrine therapy.[8]
- Dosing Regimen: Giredestrant was administered orally once daily in 28-day cycles at doses of 10, 30, 90/100, or 250 mg.[5]
- Primary Objectives: To assess the safety and tolerability of giredestrant and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of giredestrant.

Metric	Result
Number of Patients	107
Median Prior Lines of Therapy	1
Mean Dose Intensity	98%
Maximum Tolerated Dose	Not Reached
Dose-Limiting Toxicities	None
Adverse Events Leading to Withdrawal	None

Adverse Event	Percentage of Patients
Fatigue	21%
Arthralgia	17%
Nausea	16%

A cohort of the GO39932 study evaluated giredestrant (100 mg daily) in combination with palbociclib (125 mg on a 21-day on/7-day off schedule).[6]

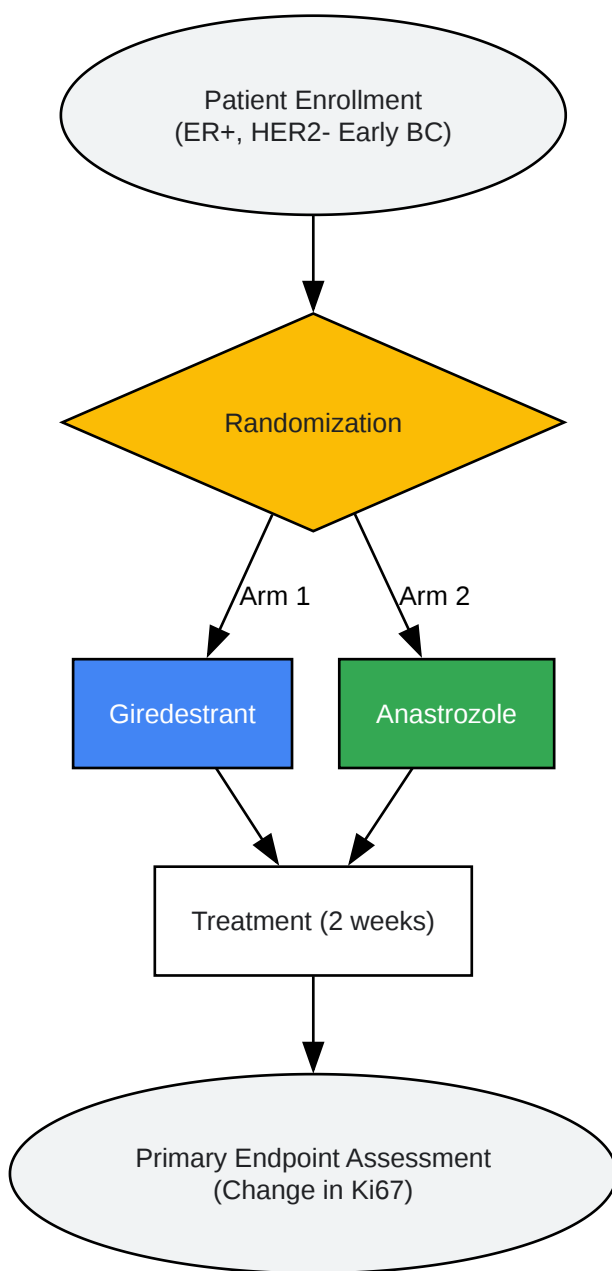
Metric	Result
Number of Patients	46
Grade ≥ 3 Adverse Events	57%
Grade ≥ 3 Neutropenia	50%
Treatment Discontinuation due to AEs	None
Clinical Benefit Rate (Cohort A - single agent)	55% (18 of 33 patients)

Phase II coopERA Study (NCT04436744)

This randomized, open-label study compared the biological activity of neoadjuvant giredestrant versus anastrozole in postmenopausal women with ER+, HER2-negative early breast cancer.

[9][10]

- Patient Population: Postmenopausal women with Stage I-III operable, ER+, HER2-negative, untreated breast cancer.[11]
- Treatment Arms:
 - Arm 1: Giredestrant
 - Arm 2: Anastrozole
- Primary Endpoint: Change in Ki67 score from baseline to week 2.[9]
- Key Secondary Endpoint: Complete Cell Cycle Arrest (CCCA), defined as a Ki67 score of $\leq 2.7\%$.



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coopERA Phase II Trial Workflow.

Metric	Giredestrant	Anastrozole	P-value
Median Ki67 Reduction from Baseline	-80%	-67%	0.0222
Complete Cell Cycle Arrest (CCCA)	25.0% (11/44)	5.1% (2/39)	N/A

Phase III lidERA Breast Cancer Study (NCT04961996)

This study evaluated giredestrant versus standard-of-care (SOC) endocrine therapy as adjuvant treatment for medium- and high-risk ER+, HER2-negative early breast cancer.[\[12\]](#)[\[13\]](#)

- Patient Population: Patients with stage I to III, ER+, HER2-negative early breast cancer who had undergone surgery.[\[12\]](#)
- Treatment Arms:
 - Arm 1: Giredestrant (n=2084)
 - Arm 2: SOC Endocrine Therapy (n=2086)
- Primary Endpoint: Invasive Disease-Free Survival (IDFS).

Metric	Giredestrant	SOC Endocrine Therapy	Hazard Ratio (95% CI)	P-value
IDFS Events	N/A	N/A	0.70 (0.57-0.87)	0.0014
12-month IDFS Rate	97.7%	96.9%	N/A	N/A
24-month IDFS Rate	94.6%	92.3%	N/A	N/A
36-month IDFS Rate	92.4%	89.6%	N/A	N/A
Overall Survival (Interim)	Numerically improved	N/A	0.79 (0.56-1.12)	0.1863

Conclusion

The initial clinical trial results for giredestrant (**GDC-9545**) are promising. In early-phase studies, the drug was well-tolerated with a manageable safety profile, both as a single agent and in combination with palbociclib.[5][6] The Phase II coopERA trial demonstrated superior biological activity of giredestrant compared to anastrozole in reducing the proliferation marker Ki67.[9] Furthermore, the Phase III lidERA study showed a statistically significant and clinically meaningful improvement in invasive disease-free survival with giredestrant compared to standard endocrine therapy in the adjuvant setting for early breast cancer.[12][13] These findings support the continued development of giredestrant as a potential new endocrine therapy for patients with ER+, HER2-negative breast cancer. Ongoing and future studies will further delineate its role in various clinical settings.

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